1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-1-YL)ethanone
CAS No.: 937591-32-7
Cat. No.: VC3944631
Molecular Formula: C16H22BNO3
Molecular Weight: 287.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937591-32-7 |
|---|---|
| Molecular Formula | C16H22BNO3 |
| Molecular Weight | 287.2 g/mol |
| IUPAC Name | 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone |
| Standard InChI | InChI=1S/C16H22BNO3/c1-11(19)18-9-8-12-10-13(6-7-14(12)18)17-20-15(2,3)16(4,5)21-17/h6-7,10H,8-9H2,1-5H3 |
| Standard InChI Key | UXKBEEFKAJIQLK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Introduction
Structural Characteristics and Molecular Composition
Molecular Architecture
The compound’s structure consists of an indoline scaffold (a bicyclic system comprising a benzene ring fused to a pyrrolidine ring) substituted at the 5-position with a pinacol boronic ester group. The boronic ester, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, protects the reactive boronic acid moiety, enhancing stability and handling properties. At the 1-position of the indoline, an acetyl group (ethanone) is attached, contributing to the molecule’s electron-withdrawing characteristics.
Key structural descriptors include:
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IUPAC Name: 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]ethanone
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SMILES Notation: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)C
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InChIKey: UXKBEEFKAJIQLK-UHFFFAOYSA-N
The planar indoline system and the tetrahedral boron center create a hybrid geometry that influences reactivity in cross-coupling reactions.
Synthesis and Manufacturing Processes
Multi-Step Synthetic Pathways
The synthesis of 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone typically involves three stages:
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Indoline Core Formation: Cyclization of aniline derivatives with acrylate esters or haloketones generates the indoline backbone.
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Boronic Ester Introduction: A Miyaura borylation reaction installs the pinacol boronic ester group at the 5-position using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst.
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Acetylation: The indoline nitrogen is acetylated using acetyl chloride or acetic anhydride in the presence of a base .
A representative reaction sequence is:
This method achieves yields of 60–75% under optimized conditions.
Applications in Organic Synthesis and Drug Development
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s boronic ester group enables carbon-carbon bond formation in palladium-catalyzed Suzuki-Miyaura reactions. For example, it couples with aryl halides to generate biaryl structures, a common motif in pharmaceuticals:
This reactivity is exploited in synthesizing kinase inhibitors targeting oncology and inflammatory diseases.
Pharmaceutical Intermediates
The indoline-acetyl moiety mimics ATP-binding sites in kinases, making the compound a precursor for drugs like imatinib analogs. Recent studies demonstrate its utility in constructing PI3K and BTK inhibitors.
Comparative Analysis with Related Boronic Acid Derivatives
The acetyl group in the parent compound enhances electron withdrawal, accelerating cross-coupling kinetics compared to chloro or morpholino derivatives .
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